(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
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Overview
Description
The Thiol-Reactive probe, to attach biotin to biomolecules that can be subsequently detected with avidin or streptavidin conjugates
Scientific Research Applications
Bifunctional Reagent Development
One significant application of this compound is in the development of bifunctional reagents. Moaddel et al. (1999) synthesized novel organoarsenicals containing biotin and arsenic, which included a variant of the compound . These reagents can bind to macromolecules via a stable covalent ring structure formed with thiols, aiding in the detection and analysis of receptor sites, as demonstrated in their study on nicotinic receptors (Moaddel et al., 1999).
Synthesis of D-Biotin Impurities
In the realm of quality control and assurance of d-Biotin, Chen Zhe-rong (2009) conducted research on the synthesis of impurities related to d-Biotin, including the compound . This research contributes to the understanding and control of biotin quality, highlighting the chemical's role in the pharmaceutical and nutraceutical industries (Chen Zhe-rong, 2009).
Role in Metabolic Processes
Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including derivatives of the compound , as identified by Nemet et al. (2006). This research elucidates the role of these compounds in the metabolism and their association with diabetes and neurodegenerative diseases (Nemet et al., 2006).
Synthesis of Novel Compounds
The synthesis of novel compounds for various biochemical applications, including biotin-related structures and derivatives of the compound , has been explored by several researchers. For example, Zav’yalov et al. (2006) and Liang et al. (2016) conducted studies focusing on the synthesis of key compounds in biotin synthesis and compounds with antibacterial bioactivity, respectively (Zav’yalov et al., 2006), (Liang et al., 2016).
properties
CAS RN |
98930-71-3 |
---|---|
Product Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |
Molecular Formula |
C23H33N5O7S |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15-,16-,21-/m0/s1 |
InChI Key |
KWNGAZCDAJSVLC-OSAWLIQMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
synonyms |
3-(N-maleimido-propionyl)biocytin 3-(N-maleimidopropionyl)biocytin 3-MPB |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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